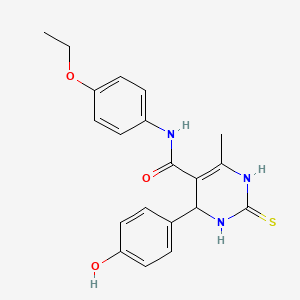![molecular formula C19H18ClNO2 B5026470 8-[2-(4-chloro-3-ethylphenoxy)ethoxy]quinoline](/img/structure/B5026470.png)
8-[2-(4-chloro-3-ethylphenoxy)ethoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-[2-(4-chloro-3-ethylphenoxy)ethoxy]quinoline” is a quinoline derivative. Quinolines are aromatic compounds that have a double-ring structure, which includes a benzene ring fused with a pyridine ring . The compound also contains an ethoxy group and a chloro group attached to a phenyl ring, which is further connected to the quinoline structure through an ether linkage .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline core, followed by the introduction of the ether and the chloro group. Quinoline can be synthesized using several methods, including the Skraup synthesis, the Friedländer synthesis, and the Pfitzinger reaction . The ether linkage could be introduced through a Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol. The chloro group can be introduced through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the ether linkage at the 8-position of the quinoline ring. The ether linkage connects the quinoline ring to a phenyl ring, which carries an ethyl group at the 4-position and a chloro group at the 3-position .Chemical Reactions Analysis
The compound could undergo various chemical reactions. The aromatic rings (quinoline and phenyl ring) could undergo electrophilic aromatic substitution reactions. The ether linkage could potentially be cleaved under acidic conditions. The chloro group could be displaced by a nucleophile in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As an aromatic compound, it would likely be relatively stable. The presence of the ether and chloro groups could influence its polarity, solubility, and reactivity .将来の方向性
特性
IUPAC Name |
8-[2-(4-chloro-3-ethylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-2-14-13-16(8-9-17(14)20)22-11-12-23-18-7-3-5-15-6-4-10-21-19(15)18/h3-10,13H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYINODDTDKCFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCOC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5026393.png)
![2-{[3-(4-biphenylyloxy)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5026400.png)

![4-(2,4-dichlorophenoxy)-N-[2-(dihydroxyamino)-4-methoxyphenyl]butanamide](/img/structure/B5026431.png)
![ethyl 4-[(6-chloro-3-nitro-2-pyridinyl)amino]benzoate](/img/structure/B5026432.png)
![N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide](/img/structure/B5026440.png)

![ethyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B5026459.png)
![5-{5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026467.png)
![ethyl 5-methyl-7-(3-methyl-2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5026471.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,5-dimethoxybenzenesulfonamide](/img/structure/B5026478.png)
![ethyl 4-{[2-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5026483.png)

![1-benzyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5026503.png)